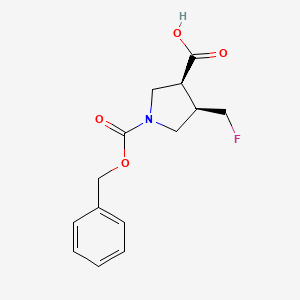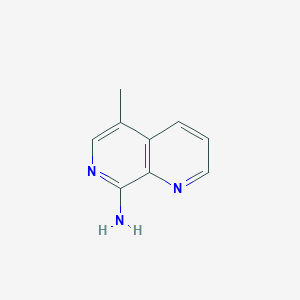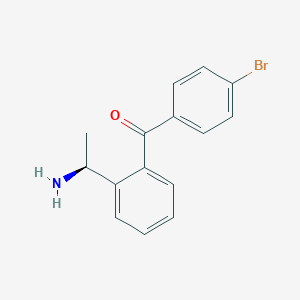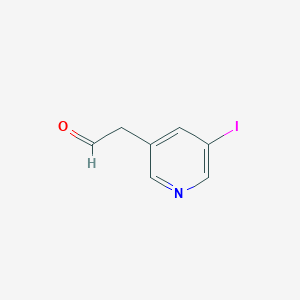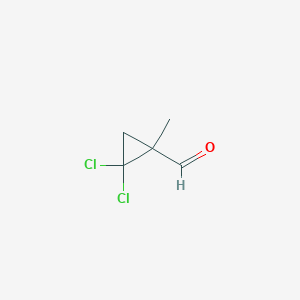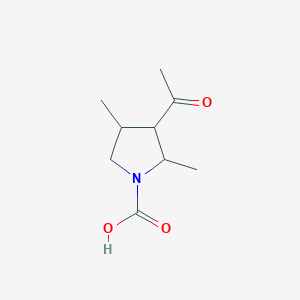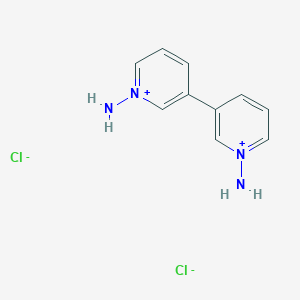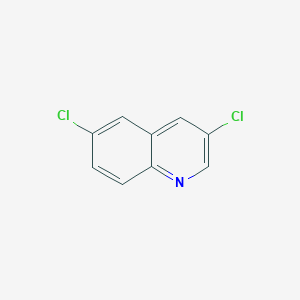
3,6-Dichloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine atoms at the 3rd and 6th positions of the quinoline ring enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,6-Dichloroquinoline can be synthesized through several methods, including:
Gould–Jacobs Reaction: This method involves the condensation of aniline derivatives with alkoxy methylenemalonic ester or acyl malonic ester, followed by cyclization and decarboxylation.
Microwave-Assisted Synthesis: This green chemistry approach uses microwave irradiation to synthesize quinoline derivatives efficiently, reducing reaction time and energy consumption.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Gould–Jacobs reaction, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, forming quinoline-para-quinones and other oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Major Products:
Substitution Products: Various substituted quinolines with potential biological activities.
Oxidation Products: Quinoline-para-quinones and related compounds.
Aplicaciones Científicas De Investigación
3,6-Dichloroquinoline has numerous applications in scientific research, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of antimalarial drugs and other therapeutic agents.
Biological Studies: The compound is used in the development of bioactive molecules with antimicrobial, anticancer, and antiviral properties.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,6-Dichloroquinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways . Molecular docking studies have shown that quinoline derivatives can effectively bind to targets like PI3K enzyme, leading to anticancer effects .
Comparación Con Compuestos Similares
4,7-Dichloroquinoline: Another dichloroquinoline derivative used in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.
2-Chloroquinoline-3-carbaldehyde: Known for its applications in the synthesis of heterocyclic compounds with pharmacological activities.
Uniqueness of 3,6-Dichloroquinoline:
Reactivity: The specific positioning of chlorine atoms at the 3rd and 6th positions enhances its reactivity compared to other dichloroquinoline derivatives.
Versatility: It serves as a versatile intermediate in the synthesis of a wide range of bioactive molecules and industrial chemicals.
Propiedades
Fórmula molecular |
C9H5Cl2N |
|---|---|
Peso molecular |
198.05 g/mol |
Nombre IUPAC |
3,6-dichloroquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H |
Clave InChI |
NXJFGHKGRTUJPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C=C2C=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


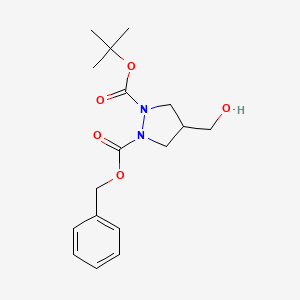
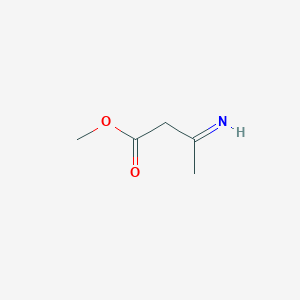
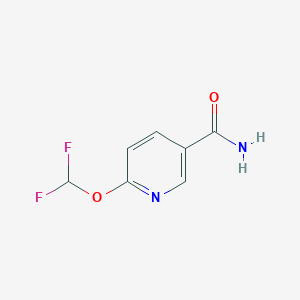
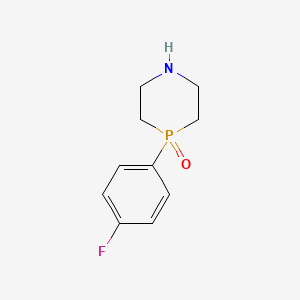
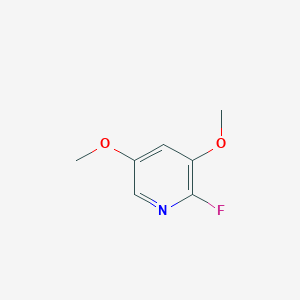
![(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B13122887.png)
